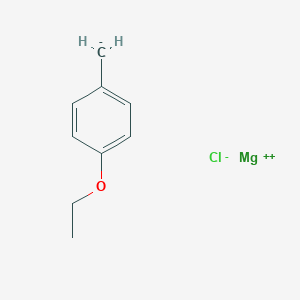

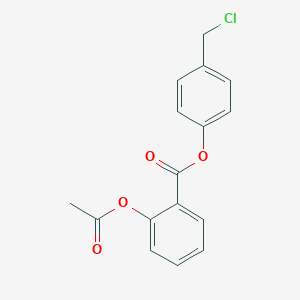

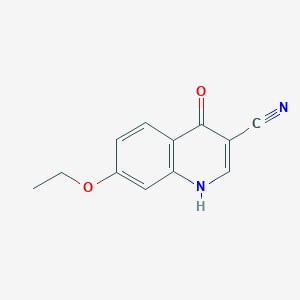

7-Ethoxy-4-hydroxyquinoline-3-carbonitrile

Vue d'ensemble

Description

The compound 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are often synthesized for their potential use as inhibitors of various enzymes or receptors, as well as for their antimicrobial properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various synthetic routes. For instance, the synthesis of 7-substituted isoquinoline-4-carbonitriles involves the introduction of substituents at the 7-position of the isoquinoline scaffold, which can influence the biological activity of these molecules . Another method includes a one-pot three-component condensation using a green catalyst in PEG-400, which is an efficient and environmentally friendly approach for synthesizing tetrahydroquinoline derivatives . Additionally, a four-component one-pot reaction in a basic ionic liquid has been reported to yield N2-substituted tetrahydroquinoline-3-carbonitriles with good to excellent yields .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, a fluorescent quinoline derivative containing a 1,2,3-triazole moiety was investigated for its structural parameters using density functional theory (DFT) calculations, which were complemented by spectroscopic methods such as FT-IR and NMR . The X-ray diffraction method has also been used to confirm the structure of certain quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The introduction of different substituents can lead to the formation of compounds with varying biological activities. For instance, the reaction of cyclohexanones with cyanothioacetamide yielded hexahydroquinoline carbonitriles with a thioxo group . The chemical reactivity of these compounds can be further studied to understand their interaction with biological targets or other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are crucial for their potential applications. The fluorescent properties of a quinoline derivative were studied, showing absorption and emission bands in specific ranges, which could be useful for photophysical applications . The solvatochromic methods were used to determine the ground and excited state dipole moments, indicating the compound's interaction with different solvents . Additionally, the antimicrobial activity of 6-methoxyquinoline-3-carbonitrile derivatives was evaluated, with some compounds showing moderate activities against a range of organisms .

Applications De Recherche Scientifique

Corrosion Inhibition

7-Ethoxy-4-hydroxyquinoline-3-carbonitrile and its derivatives have been studied for their corrosion inhibition properties. A computational study investigated the adsorption and corrosion inhibition properties of various quinoline derivatives on iron, exploring the relationship between corrosion inhibition and global reactivity descriptors (Erdoğan et al., 2017). Similarly, the effectiveness of these derivatives as green corrosion inhibitors for mild steel in acidic mediums was confirmed through electrochemical, SEM, AFM, and XPS studies (Singh et al., 2016).

Synthesis of New Derivatives

Research has also focused on synthesizing new derivatives of quinoline for various applications. Gomaa (2003) synthesized new substituted cinnoline and benzo[h]cinnoline derivatives, starting from tetrahalo-1,4-benzoquinones (Gomaa, 2003). Another study by Ukrainets et al. (2007) explored the reaction of 2-ethoxycarbonylmethyl-4H-3,1-benzoxazin-4-one with malononitrile (Ukrainets et al., 2007).

Antimicrobial Activity

Some studies have evaluated the antimicrobial potential of quinoline derivatives. For example, Hagrs et al. (2015) synthesized new 6-methoxyquinoline-3-carbonitrile derivatives and assessed their antimicrobial activity against a range of bacteria and fungi (Hagrs et al., 2015). Another study synthesized new pyran derivatives of 8-hydroxyquinoline and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria (Rbaa et al., 2019).

Epidermal Growth Factor Receptor Inhibition

A notable application in the medical field is the synthesis of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor (EGF-R) kinase. These compounds have shown effectiveness comparable to 4-anilinoquinazoline-based inhibitors (Wissner et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

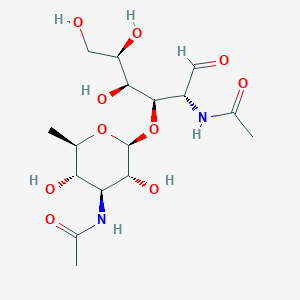

7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-9-3-4-10-11(5-9)14-7-8(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRWFINJQDRSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethoxy-4-hydroxyquinoline-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)